

# Distinct Gene Expression Signatures Induced by Citalopram and Fluoxetine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

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A head-to-head transcriptomic comparison of the selective serotonin reuptake inhibitors (SSRIs) **citalopram** and fluoxetine reveals distinct, drug-specific impacts on gene expression in neuronal cells. While both antidepressants share a common primary mechanism of action, their broader molecular effects diverge significantly, potentially underlying the observed heterogeneity in patient responses.

A key study comparing the effects of **citalopram**, fluoxetine, and sertraline on mouse cortical neurons, both in laboratory cultures (in vitro) and in living animals (in vivo), demonstrated that each SSRI induces a unique transcriptomic profile.[1][2][3][4] This guide synthesizes these findings to provide a direct comparison of **citalopram** and fluoxetine for researchers, scientists, and drug development professionals.

# Comparative Overview of Differentially Expressed Genes (DEGs)

Treatment of mouse cortical neuron cultures with **citalopram** or fluoxetine resulted in the differential expression of hundreds of genes. Notably, a significant portion of these affected genes were unique to each drug, highlighting their distinct molecular actions beyond their shared therapeutic target.[1][2]

#### In Vitro DEG Analysis



In cultured mouse cortical neurons, fluoxetine treatment led to the identification of 421 differentially expressed genes (DEGs), while **citalopram** treatment resulted in 450 DEGs.[2] A striking finding was the low degree of overlap in the genetic responses, with 50.1% of the DEGs for fluoxetine and 35.6% for **citalopram** being unique to that specific drug.[2]

Drug	Total DEGs	Unique DEGs (%)
Fluoxetine	421	50.1%
Citalopram	450	35.6%

Table 1: Differentially Expressed Genes in Mouse Cortical Neuron Cultures.

#### In Vivo DEG Analysis

Consistent with the in vitro findings, in vivo studies where mice were administered the drugs in their drinking water also showed distinct gene expression patterns in the prefrontal cortex.[1][2] Fluoxetine treatment resulted in 807 DEGs, and **citalopram** in 745 DEGs. The proportion of unique DEGs remained high, with 51.9% for fluoxetine and 40.4% for **citalopram**.[2]

Drug	Total DEGs	Unique DEGs (%)
Fluoxetine	807	51.9%
Citalopram	745	40.4%

Table 2: Differentially Expressed Genes in Mouse Prefrontal Cortex.

#### **Experimental Protocols**

The following methodologies were employed in the key comparative study to assess the impact of **citalopram** and fluoxetine on gene expression.

### In Vitro Study: Mouse Cortical Neuron Culture and Treatment

• Cell Culture: Primary cortical neurons were prepared from mouse embryos.

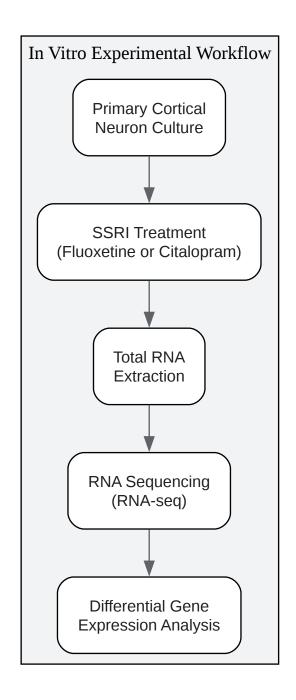






- Drug Treatment: After a set period in culture, the neurons were treated with either fluoxetine, citalopram, or a vehicle control.
- RNA Extraction: Following the treatment period, total RNA was extracted from the cultured neurons.
- RNA Sequencing (RNA-seq): The extracted RNA was used to prepare sequencing libraries, which were then sequenced to determine the expression levels of thousands of genes.
- Data Analysis: The sequencing data was analyzed to identify genes that were differentially
  expressed between the drug-treated and control groups. A threshold of a p-value < 0.05 and
  a fold change > 1.5 or < 0.66 was used to define DEGs.[2]</li>





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In Vitro Experimental Workflow for Gene Expression Analysis.

## In Vivo Study: Animal Treatment and Brain Tissue Analysis

Animal Model: Mice were used for the in vivo experiments.

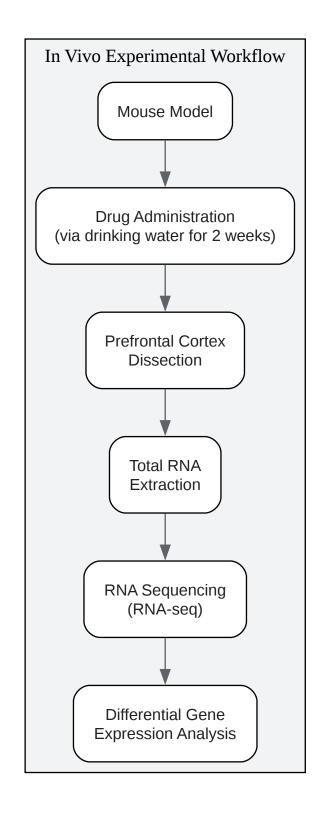






- Drug Administration: Fluoxetine, **citalopram**, or a vehicle was administered to the mice through their drinking water for two weeks.[1] The concentrations were calibrated to correspond to those observed in clinical antidepressant treatment.[1][2]
- Tissue Collection: After the treatment period, the prefrontal cortex (PFC) was dissected from the mouse brains.[2]
- RNA Extraction and Sequencing: Total RNA was extracted from the PFC tissue, followed by RNA-seq to profile gene expression.
- Data Analysis: Similar to the in vitro study, the sequencing data was analyzed to identify
   DEGs between the different treatment groups and the control group.





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In Vivo Experimental Workflow for Gene Expression Analysis.

### **Signaling Pathways and Molecular Mechanisms**



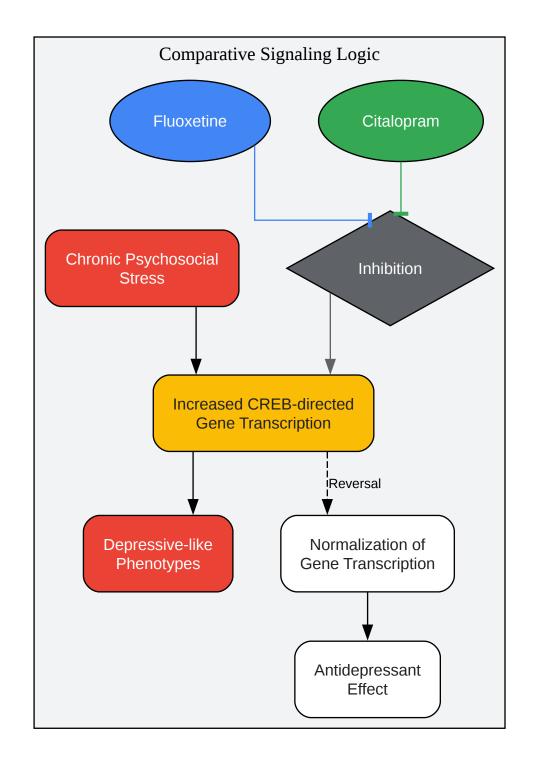




While both **citalopram** and fluoxetine are SSRIs, their divergent effects on gene expression suggest they may modulate different intracellular signaling pathways. For instance, fluoxetine has been implicated in the modulation of tropomyosin receptor kinase B (TrkB) neurotrophin receptors, while **citalopram** has been shown to interact with glycogen synthase kinase-3β (GSK3β) signaling.[2]

A common pathway affected by both drugs in the context of stress is the CREB (cAMP response element-binding protein) signaling pathway. Studies have shown that chronic psychosocial stress increases CREB-directed gene transcription, and this effect is reversed by treatment with either **citalopram** or fluoxetine.[5] This suggests that inhibiting stress-induced CREB activity may be a shared mechanism of action for their antidepressant effects.[5]





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Shared Impact of Citalopram and Fluoxetine on CREB Signaling.

### Conclusion



The transcriptomic evidence clearly indicates that **citalopram** and fluoxetine, despite being in the same drug class, exert distinct effects on gene expression in the brain.[1][2] These differences provide a molecular basis for the varied clinical efficacy and side-effect profiles observed in patients. For researchers and drug development professionals, these findings underscore the importance of looking beyond a drug's primary target to understand its full biological impact. Future research focusing on the unique gene sets and pathways modulated by each SSRI could pave the way for more personalized and effective treatments for major depressive disorder.

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- To cite this document: BenchChem. [Distinct Gene Expression Signatures Induced by Citalopram and Fluoxetine: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669093#comparing-the-impact-of-citalopram-and-fluoxetine-on-gene-expression-profiles]

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